1-(3-Methoxyphenyl)ethanol

Catalog No.
S1894665
CAS No.
23308-82-9
M.F
C9H12O2
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxyphenyl)ethanol

CAS Number

23308-82-9

Product Name

1-(3-Methoxyphenyl)ethanol

IUPAC Name

1-(3-methoxyphenyl)ethanol

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3

InChI Key

ZUBPFBWAXNCEOG-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC=C1)OC)O

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O

Specific Scientific Field: The field of application is medicinal chemistry, specifically in the synthesis of pharmaceuticals.

Comprehensive and Detailed Summary of the Application: “1-(3-Methoxyphenyl)ethanol” is used in the synthesis of Lusutrombopag, a medication used to treat thrombocytopenia . It is a key precursor in the synthesis process .

Detailed Description of the Methods of Application or Experimental Procedures: The bioreduction of 1-(3′-bromo-2′-methoxyphenyl)ethanone (1a) is an attractive method to access this important compound . A carbonyl reductase from Novosphingobium aromaticivorans (CBR) was used to completely convert 100 g/L of 1a to (S)-1b . Furthermore, a carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .

Thorough Summary of the Results or Outcomes Obtained: The Km and kcat of recombinant NoCR towards 1a were 0.66 mmol/L and 7.5 s-1, and the catalytic efficiency kcat/Km was 11.3 mmol/s.L . NoCR showed high catalytic activity and stereoselectivity towards acetophenone derivatives with halogen or methoxy substitution on the benzene ring, indicating that NoCR is a valuable biocatalyst with potential practical applications .

Synthesis of 3-Methoxy-2,6-dimethylphenethyl Alcohol

1-(3-Methoxyphenyl)ethanol, also known as 1-(3-methoxyphenyl)ethan-1-ol, is an organic compound with the molecular formula C9_9H12_{12}O2_2 and a molecular weight of 152.19 g/mol. It appears as a colorless to light yellow liquid at room temperature, with a boiling point of approximately 133 °C at 15 mmHg and a flash point of 104 °C. The compound features a methoxy group (-OCH3_3) positioned para to the hydroxyl group (-OH) on a phenyl ring, which significantly influences its chemical properties and biological activity .

Currently, there is no scientific research readily available describing a specific mechanism of action for 1-(3-Methoxyphenyl)ethanol.

  • Mild skin and eye irritation: The hydroxyl group can cause irritation upon contact [].
  • Low to moderate acute toxicity: Organic compounds with similar structures can exhibit this property [].
Typical of alcohols and aromatic compounds. Notably, it can undergo:

  • Oxidation: The hydroxyl group can be oxidized to yield corresponding ketones or aldehydes.
  • Esterification: Reacting with carboxylic acids can produce esters, which are useful in synthetic organic chemistry.
  • Substitution Reactions: The methoxy group can be involved in electrophilic aromatic substitution reactions, leading to diverse derivatives .

Research indicates that 1-(3-Methoxyphenyl)ethanol possesses notable biological activities. It has been studied for its potential neuroprotective effects and its role as a precursor in the synthesis of pharmaceuticals. For instance, it has been linked to the synthesis of Rivastigmine, a drug used for treating Alzheimer's disease, highlighting its significance in medicinal chemistry .

Several methods exist for synthesizing 1-(3-Methoxyphenyl)ethanol:

  • Asymmetric Hydrogenation: Utilizing catalysts such as iridium complexes allows for the selective reduction of ketones to yield enantiomerically enriched alcohols. This method is particularly effective for producing high-purity compounds .
  • Biocatalysis: The use of microorganisms like Lactobacillus paracasei has been reported for the bioreduction of acetophenones to their corresponding alcohols, showcasing an environmentally friendly approach to synthesis .
  • Conventional Organic Synthesis: Traditional methods involve the reduction of 3-methoxyacetophenone using reducing agents such as lithium aluminum hydride or sodium borohydride .

1-(3-Methoxyphenyl)ethanol finds applications in various fields:

  • Pharmaceutical Industry: It serves as an important intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
  • Fragrance Industry: Due to its pleasant aroma, it is used in perfumes and flavorings.
  • Chemical Research: As a building block in organic synthesis, it aids in the development of new compounds with desired properties .

Interaction studies involving 1-(3-Methoxyphenyl)ethanol have primarily focused on its pharmacological interactions. Research has shown that it may influence neurotransmitter systems and exhibit protective effects against neurodegeneration. Additionally, studies on its metabolic pathways reveal interactions with various enzymes that could affect drug metabolism and efficacy .

1-(3-Methoxyphenyl)ethanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
1-PhenylethanolC8_8H10_{10}OLacks the methoxy group; simpler structure; different reactivity.
1-(4-Methoxyphenyl)ethanolC9_9H12_{12}OMethoxy group at para position; alters biological activity.
3-MethoxyacetophenoneC9_9H10_{10}O2_2Ketone functional group; used as a precursor in similar syntheses.
(S)-1-(3-Methoxyphenyl)ethanolC9_9H12_{12}OEnantiomeric form; significant in pharmacological applications due to stereochemistry.

The uniqueness of 1-(3-Methoxyphenyl)ethanol lies in its specific structural arrangement and functional groups, which confer distinct physical properties and biological activities compared to these similar compounds. Its ability to act as a chiral building block makes it particularly valuable in medicinal chemistry and organic synthesis .

Molecular Architecture

International Union of Pure and Applied Chemistry Name Validation

The compound under investigation possesses the validated International Union of Pure and Applied Chemistry name 1-(3-methoxyphenyl)ethanol [1]. This nomenclature reflects the systematic naming conventions where the primary functional group, the secondary alcohol, takes precedence in the naming hierarchy [1]. The structure consists of a benzene ring bearing a methoxy substituent at the meta position (position 3) relative to the ethanol side chain [2] [1]. Alternative nomenclature systems recognize this compound as 3-methoxy-alpha-methylbenzyl alcohol or benzenemethanol, 3-methoxy-alpha-methyl-, demonstrating the consistency across different naming conventions [2] [1].

The molecular formula is established as C₉H₁₂O₂ with a molecular weight of 152.19 grams per mole [2] [1]. The Chemical Abstracts Service registry number 23308-82-9 provides unambiguous identification for this compound [2] [1]. The exact mass determination yields 152.083729621 daltons, confirming the molecular composition through high-resolution mass spectrometric analysis [1].

PropertyValueReference
Molecular FormulaC₉H₁₂O₂ [2] [1]
Molecular Weight (g/mol)152.19 [2] [1]
Chemical Abstracts Service Registry Number23308-82-9 [2] [1]
International Union of Pure and Applied Chemistry Name1-(3-methoxyphenyl)ethanol [2] [1]
Exact Mass (Da)152.083729621 [1]
Monoisotopic Mass (Da)152.083729621 [1]

Stereochemical Considerations

The compound exhibits stereochemical complexity due to the presence of one undefined atom stereocenter [1]. The chiral center is located at the carbon atom bearing the hydroxyl group, specifically the carbon adjacent to the aromatic ring [3] [4]. This stereogenic center allows for the existence of two enantiomeric forms: the (R)-1-(3-methoxyphenyl)ethanol and the (S)-1-(3-methoxyphenyl)ethanol [3] [5] [4].

The (R)-enantiomer has been assigned the Chemical Abstracts Service registry number 120523-12-8, while the (S)-enantiomer corresponds to registry number 129940-69-8 [5] [4]. The stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group, aromatic ring, methyl group, and hydrogen atom are prioritized according to their atomic numbers and connectivity [4].

Experimental investigations have demonstrated that both enantiomers can be synthesized and isolated with high enantiomeric purity [6] [7]. The presence of the chiral center imparts optical activity to the molecule, allowing for the determination of absolute configuration through various analytical techniques including Nuclear Magnetic Resonance spectroscopy with chiral auxiliaries and optical rotation measurements [4] [8].

Spectroscopic Characterization

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of 1-(3-methoxyphenyl)ethanol through both proton and carbon-13 Nuclear Magnetic Resonance techniques [6] [7]. The proton Nuclear Magnetic Resonance spectrum reveals distinctive coupling patterns that confirm the molecular structure and stereochemical environment [6].

The methyl protons attached to the chiral carbon appear as a doublet at δ 1.49 parts per million with a coupling constant of 6.4 hertz, indicating vicinal coupling with the methine proton [6]. The methine proton bearing the hydroxyl group resonates as a quartet at δ 4.89 parts per million with the same coupling constant, confirming the three-bond coupling relationship [6]. The methoxy group generates a characteristic singlet at δ 3.81-3.82 parts per million for the three equivalent protons [6].

The aromatic protons display complex multiplet patterns in the region δ 6.80-7.28 parts per million, reflecting the meta-disubstituted benzene ring system [6]. The hydroxyl proton appears as a broad singlet at δ 2.0 parts per million, with the broadening attributed to rapid exchange phenomena under the measurement conditions [6].

Nuclear Magnetic Resonance TypeChemical Shift (δ parts per million)Multiplicity/CouplingReference
¹H Nuclear Magnetic Resonance (Methyl protons)1.49 (d, J = 6.4 Hz, 3H)Doublet, J = 6.4 Hz [6]
¹H Nuclear Magnetic Resonance (Methine proton)4.89 (q, J = 6.4 Hz, 1H)Quartet, J = 6.4 Hz [6]
¹H Nuclear Magnetic Resonance (Methoxy group)3.81-3.82 (s, 3H)Singlet [6]
¹H Nuclear Magnetic Resonance (Hydroxyl proton)2.0 (s, 1H)Singlet (broad) [6]
¹H Nuclear Magnetic Resonance (Aromatic protons)6.80-7.28 (m, 4H)Multiplet [6]

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information about the carbon framework [6]. The methyl carbon resonates at δ 25.2 parts per million, while the methine carbon bearing the hydroxyl group appears at δ 70.4 parts per million [6]. The methoxy carbon signal occurs at δ 55.3 parts per million, and the aromatic carbons span the region δ 110.9-159.8 parts per million [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 1-(3-methoxyphenyl)ethanol reveals characteristic fragmentation patterns typical of secondary alcohols [10] [11] [12]. The molecular ion peak at mass-to-charge ratio 152 exhibits weak intensity or may be entirely absent, consistent with the general behavior of alcohols under electron impact ionization conditions [10] [12].

The fragmentation pathways follow predictable patterns for secondary alcohols [10] [11] [12]. Alpha-cleavage represents the predominant fragmentation mechanism, involving the cleavage of the carbon-carbon bond adjacent to the hydroxyl-bearing carbon [10] [12]. This process generates fragment ions at mass-to-charge ratio 45, corresponding to the [CH₃CHOH]⁺ ion, which typically appears as a base peak or high-intensity signal [12].

Dehydration processes result in the loss of water molecules (mass-to-charge ratio 18) from the molecular ion, producing fragment ions at mass-to-charge ratio 134 [10] [12]. Additionally, the loss of the hydroxyl radical (mass-to-charge ratio 17) generates ions at mass-to-charge ratio 135, although these typically exhibit lower relative intensities [10].

The aromatic portion of the molecule contributes significantly to the fragmentation pattern [10]. Benzylic cleavage produces the benzyl cation at mass-to-charge ratio 91, which can rearrange to form the tropylium ion, a particularly stable aromatic species [10]. The methoxyphenyl cation appears at mass-to-charge ratio 107, resulting from the loss of the ethyl group from the molecular ion [10].

Fragment TypeMass-to-Charge Ratio ValueRelative IntensityFragmentation Mechanism
Molecular Ion [M]⁺-152Weak/AbsentInitial ionization
Loss of hydroxyl [M-17]⁺135LowLoss of hydroxyl radical
Loss of water [M-18]⁺134ModerateDehydration process
Alpha-cleavage [CH₃CHOH]⁺45Base peak regionCarbon-carbon bond cleavage next to hydroxyl
Benzoyl cation [C₇H₇O]⁺121ModerateRing fragmentation
Methoxyphenyl cation [C₇H₇O]⁺107Moderate-HighLoss of ethyl group
Benzyl cation [C₇H₇]⁺91HighBenzylic cleavage
Tropylium ion [C₇H₇]⁺91HighRearrangement to tropylium

Computational Chemistry Insights

Molecular Orbital Calculations

Density functional theory calculations provide detailed insights into the electronic structure and molecular orbital characteristics of 1-(3-methoxyphenyl)ethanol [13] [14] [15]. The computational investigations employ various functional approaches, with the B3LYP functional and Perdew, Burke and Ernzerhof functionals demonstrating reliable performance for alcohol-containing systems [14] [16].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies reflect the electronic properties governing reactivity and spectroscopic behavior [13] [17]. The molecular orbital calculations reveal the distribution of electron density across the aromatic ring system and the influence of the methoxy substituent on the electronic structure [15]. The meta-positioning of the methoxy group creates distinct electronic effects compared to ortho and para isomers [15].

Gauge-including atomic orbital calculations enable accurate prediction of Nuclear Magnetic Resonance chemical shifts through quantum mechanical approaches [14]. The computational results demonstrate excellent correlation with experimental Nuclear Magnetic Resonance data when appropriate basis sets and functionals are employed [14]. The calculations particularly excel in predicting the chemical shifts of carbon atoms in the aromatic region and the methoxy carbon [14].

The electronic structure calculations also provide insights into hydrogen bonding interactions and intermolecular forces [18] [14]. The hydroxyl group serves as both a hydrogen bond donor and acceptor, with computational studies revealing the preferred geometries for hydrogen-bonded complexes [14] [15].

Conformational Analysis

Conformational analysis through computational methods reveals the preferred spatial arrangements of 1-(3-methoxyphenyl)ethanol [16] [19] [20]. The molecule exhibits rotational freedom around the carbon-carbon bond connecting the aromatic ring to the alcohol functionality, generating multiple conformational isomers [16] [20].

Density functional theory calculations with dispersion corrections provide accurate energetic descriptions of the conformational landscape [16] [21]. The B3LYP-D2 and B3LYP-D3 functionals incorporate London dispersion forces, which prove crucial for accurately describing the weak intermolecular interactions that stabilize different conformational arrangements [21].

The conformational preferences are influenced by intramolecular interactions between the hydroxyl group and the aromatic ring system [19] [20]. Steric interactions between the methyl group and the aromatic substituents also contribute to the relative stabilities of different conformers [20]. The methoxy group orientation relative to the hydroxyl functionality creates additional conformational complexity [15].

Vibrational frequency calculations at optimized geometries confirm the nature of stationary points on the potential energy surface [16] [19]. Zero-point energy corrections provide more accurate relative energies between conformational isomers, often altering the predicted conformational preferences compared to electronic energies alone [16].

The synthesis of 1-(3-methoxyphenyl)ethanol has been extensively studied through various methodological approaches, ranging from traditional organic transformations to modern asymmetric catalytic processes and environmentally conscious green chemistry innovations. This comprehensive overview examines the principal synthetic routes organized into three major categories: traditional organic synthesis methods, asymmetric synthesis techniques, and green chemistry innovations.

Traditional Organic Synthesis Routes

Traditional synthetic approaches to 1-(3-methoxyphenyl)ethanol primarily rely on well-established organic transformations that provide reliable access to the target compound, albeit typically producing racemic mixtures. These methods form the foundation for synthetic access and have been extensively optimized for efficiency and practicality.

Grignard Reaction Pathways

The Grignard reaction represents one of the most fundamental and widely employed methods for carbon-carbon bond formation in the synthesis of secondary alcohols [2] [3]. For 1-(3-methoxyphenyl)ethanol synthesis, this approach involves the preparation of 3-methoxyphenylmagnesium bromide followed by nucleophilic addition to acetaldehyde.

The reaction proceeds through a well-defined mechanistic pathway involving four distinct steps. Initially, 3-bromoanisole undergoes metal insertion with magnesium turnings in anhydrous tetrahydrofuran under reflux conditions to generate the corresponding Grignard reagent 3-methoxyphenylmagnesium bromide [2] [4]. This organometallic species demonstrates characteristic nucleophilic reactivity due to the polarized carbon-magnesium bond, with the carbon center bearing significant negative charge character [5] [3].

The nucleophilic addition step represents the key carbon-carbon bond forming event, where the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde at reduced temperature (0°C to room temperature) [3]. This reaction proceeds via a six-membered transition state, resulting in the formation of a magnesium alkoxide intermediate. Careful temperature control during this step is essential to prevent side reactions and ensure optimal yields [3].

Subsequent aqueous workup with ammonium chloride solution provides controlled protonation of the alkoxide intermediate, yielding the desired 1-(3-methoxyphenyl)ethanol product [3]. The final step involves standard extraction and purification procedures to isolate the pure alcohol.

StepReactionConditionsKey Requirements
Grignard Formation3-MeOC₆H₄Br + Mg → 3-MeOC₆H₄MgBrAnhydrous THF, Mg turnings, refluxStrict anhydrous conditions
Nucleophilic Addition3-MeOC₆H₄MgBr + CH₃CHO → 3-MeOC₆H₄CH(OMgBr)CH₃0°C, slow addition of aldehydeTemperature control crucial
Protonation/Workup3-MeOC₆H₄CH(OMgBr)CH₃ + H₂O → 3-MeOC₆H₄CH(OH)CH₃Aqueous NH₄Cl workupCareful quenching to avoid decomposition
Product IsolationExtraction and purificationOrganic extraction, drying, distillationEfficient separation from salts

The Grignard approach typically provides yields in the range of 75-90% under optimized conditions . However, the method requires strictly anhydrous conditions throughout the entire process, as the presence of protic solvents or moisture leads to immediate decomposition of the organometallic reagent [3]. Additionally, the reaction produces racemic product mixtures, limiting its utility for applications requiring enantiomerically pure material.

Catalytic Reduction Approaches

Catalytic reduction methodologies represent the most extensively studied and industrially relevant approaches for accessing 1-(3-methoxyphenyl)ethanol from the corresponding ketone precursor, 3-methoxyacetophenone. These methods offer several advantages including operational simplicity, scalability, and tolerance to functional group variations.

Sodium Borohydride Reduction

Sodium borohydride reduction provides a mild and efficient method for converting 3-methoxyacetophenone to 1-(3-methoxyphenyl)ethanol [7]. The reaction typically employs ethanol as solvent at temperatures ranging from 0°C to room temperature, with reaction times of 30 minutes to 2 hours [7]. The hydride transfer mechanism involves nucleophilic attack of the borohydride anion on the electrophilic carbonyl carbon, followed by protonation to yield the secondary alcohol product.

Optimized conditions for this transformation involve dissolving 3-methoxyacetophenone in ethanol, followed by careful addition of sodium borohydride at 0°C [7]. The reaction mixture is then allowed to warm to room temperature while monitoring progress by thin-layer chromatography. Yields typically range from 80-95% with excellent chemoselectivity for carbonyl reduction [7].

Lithium Aluminum Hydride Reduction

Lithium aluminum hydride represents a more powerful reducing agent capable of reducing various carbonyl-containing functional groups . For 3-methoxyacetophenone reduction, the reaction is typically conducted in anhydrous tetrahydrofuran or diethyl ether at 0°C to room temperature. The stronger reducing power of lithium aluminum hydride allows for rapid and complete conversion, typically achieving yields of 85-95% .

Catalytic Hydrogenation Systems

Catalytic hydrogenation approaches employ heterogeneous metal catalysts to facilitate hydrogen addition across the carbonyl double bond. Several catalyst systems have been extensively investigated for this transformation, each offering distinct advantages and operational characteristics.

Palladium on carbon (Pd/C) represents the most commonly employed catalyst system for aromatic ketone reduction [8] [9] [10]. The reaction typically proceeds under mild conditions (25-80°C, 1-10 atm H₂) in protic solvents such as ethanol or methanol. The mechanism involves hydrogen adsorption on the metal surface, followed by hydride transfer to the coordinated carbonyl substrate [10].

CatalystActivity (TOF h⁻¹)SelectivityH₂ Pressure (atm)Temperature (°C)AdvantagesDisadvantages
Pd/C100-500High (>95%)1-1025-80Mild conditions, recyclableExpensive, air sensitive
Pt/C50-200High (>90%)1-525-60High selectivity, stableLower activity than Rh
Rh/C200-800Very High (>98%)1-2025-100High activity, versatileVery expensive
Ni Raney80-300Moderate (80-90%)5-5050-120Inexpensive, high capacityPyrophoric, difficult handling
Ni/Al₂O₃50-150Moderate (85-95%)10-10080-150Robust, high temperature stableHigh temperature/pressure needed
Ru/C150-600High (>95%)1-1525-90Good activity, selectiveExpensive, limited availability

Nickel-based catalysts, particularly Raney nickel and supported nickel systems, offer cost-effective alternatives for large-scale applications [11]. A comprehensive kinetic study of acetophenone hydrogenation using 10% nickel supported on zeolite Y (Ni/HY) revealed optimal conditions at temperatures of 353-393 K and hydrogen pressures of 0.5-7 MPa [11]. The study identified water formation during the reaction as a significant inhibitory factor, leading to development of rate models incorporating this effect [11].

The mechanism of nickel-catalyzed hydrogenation follows a Langmuir-Hinshelwood pathway, where both hydrogen and the carbonyl substrate adsorb competitively on the catalyst surface [11]. The rate-limiting step involves surface reaction between adsorbed hydrogen and the carbonyl compound, with the resulting alcohol product desorbing to regenerate active sites [11].

Industrial Catalytic Processes

Industrial-scale production of 1-(3-methoxyphenyl)ethanol typically employs optimized heterogeneous catalytic systems designed for continuous operation. Palladium catalysts supported on various carriers including carbon, alumina, and zeolites have been extensively developed for this purpose . These systems often operate under elevated pressures (10-50 atm) and temperatures (40-80°C) to achieve high throughput and catalyst efficiency.

The choice of catalyst system depends on several factors including substrate scope, reaction conditions, cost considerations, and environmental impact. Palladium-based catalysts generally provide the best balance of activity, selectivity, and operational stability, while nickel-based systems offer cost advantages for large-scale applications despite requiring more forcing conditions.

Asymmetric Synthesis Techniques

The demand for enantiomerically pure 1-(3-methoxyphenyl)ethanol has driven extensive research into asymmetric synthesis methodologies. These approaches enable access to either enantiomer with high optical purity, essential for pharmaceutical and fine chemical applications where biological activity often depends critically on absolute stereochemistry.

Chiral Auxiliary Applications

Chiral auxiliary methodologies represent a classical approach to asymmetric synthesis, involving the temporary attachment of a chiral moiety to control the stereochemical outcome of subsequent transformations [12] [13] [14]. These methods typically proceed through three distinct phases: auxiliary attachment, stereoselective transformation, and auxiliary removal with recovery.

Evans Oxazolidinone Auxiliaries

The Evans oxazolidinone auxiliary system has been extensively employed for asymmetric carbonyl reductions, including the synthesis of chiral secondary alcohols [14]. For 1-(3-methoxyphenyl)ethanol synthesis, the approach involves acylation of the chiral auxiliary with 3-methoxybenzoic acid derivatives, followed by diastereoselective reduction and auxiliary cleavage.

The mechanism of stereoinduction involves chelation control, where the reducing agent coordinates to both the carbonyl oxygen and the auxiliary nitrogen, creating a rigid transition state that enforces facial selectivity [13]. Optimal conditions typically employ lithium aluminum hydride or sodium borohydride as reducing agents at low temperature (-78°C to 0°C) in coordinating solvents such as tetrahydrofuran [12].

Enantioselectivities achieved through this approach typically range from 85-95% ee, with yields of 60-80% over the complete sequence [12] [13]. The principal disadvantage involves the stoichiometric nature of the auxiliary, requiring efficient recovery and recycling to maintain economic viability.

Alternative Chiral Auxiliary Systems

Several alternative chiral auxiliary systems have been developed for carbonyl reduction applications, including camphorsultam derivatives, oxazolidinethiones, and aza-oxazolidinones [12]. These systems often provide complementary stereoselectivity patterns and may offer advantages in terms of auxiliary recovery or substrate scope.

Recent developments in temporary chiral auxiliary strategies have focused on substrate-directed asymmetric catalysis, where a chiral auxiliary is installed and utilized in a single synthetic operation [15]. This approach combines the high selectivity of auxiliary-based methods with the efficiency of catalytic processes, eliminating the need for separate auxiliary attachment and removal steps.

Enzymatic Resolution Methods

Enzymatic resolution techniques provide highly selective methods for obtaining enantiomerically pure 1-(3-methoxyphenyl)ethanol through kinetic resolution of racemic starting materials [16] [17] [18] [19] [20]. These biocatalytic approaches offer several advantages including mild reaction conditions, high selectivity, and environmental compatibility.

Lipase-Catalyzed Kinetic Resolution

Lipase-mediated kinetic resolution represents the most extensively studied enzymatic approach for chiral secondary alcohol synthesis [16] [17] [18]. The process involves selective acetylation of one enantiomer of racemic 1-(3-methoxyphenyl)ethanol using vinyl acetate as acyl donor and a lipase enzyme as catalyst.

Extensive optimization studies using Novozyme 435 (immobilized Candida antarctica lipase B) have established optimal reaction conditions for maximum enantioselectivity [16] [17] [18]. Response surface methodology optimization identified optimal parameters as substrate concentration of 240 mM, biocatalyst loading of 11 mg/mL, reaction temperature of 42°C, and reaction time of 75 minutes [17] [18].

Under these optimized conditions, the kinetic resolution achieves complete conversion with >99% enantiomeric excess for the remaining substrate and high enantiomeric excess for the acetate product [17] [18]. The process demonstrates excellent enantioselectivity values (E > 200), making it suitable for industrial applications [17] [19].

MethodSubstrate ScopeScalabilityCost EffectivenessEnvironmental ImpactOperational Simplicity
CBS ReductionAryl ketones, excellentGood (gram to kg)Moderate (expensive catalyst)Moderate (metal waste)Moderate (air sensitive)
Enzymatic ResolutionSecondary alcohols, broadExcellent (industrial scale)High (recyclable enzyme)Low (biodegradable)High (robust conditions)
ATH (Asymmetric Transfer Hydrogenation)Ketones, very broadExcellent (industrial scale)High (low catalyst loading)Low (atom economical)High (stable catalyst)
Chiral AuxiliaryActivated carbonyls, goodModerate (research scale)Low (stoichiometric auxiliary)High (auxiliary waste)Low (multiple steps)
OrganocatalysisCarbonyls, emergingGood (developing)High (metal-free)Very Low (metal-free)High (simple conditions)
Biocatalytic ReductionNatural substrates, limitedGood (biotechnology scale)High (renewable catalyst)Very Low (biological)Moderate (biological system)

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer, enabling theoretical yields up to 100% for a single enantiomer product [21] [22]. This approach has been successfully applied to 1-phenylethanol derivatives using racemization catalysts such as ruthenium complexes or metal oxides.

Recent developments include the use of niobium phosphate hydrate as a racemization agent for (S)-1-phenylethanol, reducing enantiomeric excess from 95% to 0% after 24 hours at 60°C in toluene [21]. When combined with lipase-catalyzed acetylation, this system achieves 92% conversion with 85% ee for the (R)-acetate product [21].

Biocatalytic Reduction Approaches

Direct biocatalytic reduction of 3-methoxyacetophenone using whole cell biocatalysts or isolated enzymes provides an alternative route to enantiomerically pure 1-(3-methoxyphenyl)ethanol [23] [24] [25]. Carrot-mediated biocatalytic reduction has been demonstrated to provide moderate enantioselectivities, though detailed optimization studies are required to maximize stereoselectivity [25] [26].

Engineered ketoreductase enzymes have shown particular promise for industrial applications, offering high activity, selectivity, and stability under process conditions [23]. These systems can often be operated at high substrate concentrations with excellent space-time yields.

Green Chemistry Innovations

Contemporary synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous reagents. Green chemistry innovations for 1-(3-methoxyphenyl)ethanol synthesis encompass solvent-free processes, alternative energy sources, and advanced reactor technologies.

Solvent-Free Synthesis

Solvent-free synthetic methodologies eliminate the need for organic solvents, dramatically reducing environmental impact while often improving reaction efficiency and selectivity [27] [28] [29] [30] [31]. These approaches rely on alternative activation methods such as microwave irradiation, mechanochemical processing, or thermal activation under neat conditions.

Microwave-Assisted Solvent-Free Reduction

Microwave-assisted organic synthesis (MAOS) provides rapid and efficient heating for solvent-free reactions, often achieving significant rate accelerations compared to conventional heating methods [32] [29] [33] [31] [34]. For carbonyl reduction reactions, microwave irradiation enables direct heating of polar reactants and intermediates, providing selective and rapid transformations.

Microwave-assisted reduction of 3-methoxyacetophenone can be achieved using solid-supported reducing agents such as sodium borohydride on alumina or polymer-supported borohydrides [29] [31]. Reaction times are typically reduced from hours to minutes (2-5 minutes), with temperatures of 80-120°C providing optimal results [32] [31].

The mechanism of microwave heating involves direct interaction of electromagnetic radiation with polar molecules, resulting in rapid volumetric heating and enhanced reaction rates [32] [35]. This selective heating mechanism often provides improved selectivity and reduced side product formation compared to conventional heating methods [29] [34].

Mechanochemical Synthesis

Mechanochemical approaches utilize mechanical energy (ball milling, grinding) to promote chemical transformations in the absence of solvents [30]. For carbonyl reduction reactions, this can involve grinding together the ketone substrate and reducing agent with or without catalytic additives.

Ball milling techniques have been successfully applied to various reduction reactions, providing clean transformations with minimal waste generation [30]. Reaction times typically range from 15-60 minutes at ambient temperature, making these processes highly energy efficient [30].

Solid-State Synthesis Methods

Solid-state synthesis techniques involve reactions between crystalline or amorphous solid reactants, often promoted by thermal activation or grinding [27] [30]. These methods completely eliminate solvent requirements while often providing unique selectivity patterns not achievable in solution.

For 1-(3-methoxyphenyl)ethanol synthesis, solid-state reduction can be achieved using metal hydride reducing agents dispersed on solid supports. The absence of solvents often leads to enhanced stability and easier product isolation [30].

Catalytic System Optimization

Advanced catalytic system optimization focuses on developing highly efficient, selective, and environmentally benign catalytic processes for 1-(3-methoxyphenyl)ethanol synthesis. This includes catalyst design, reaction engineering, and process intensification approaches.

Flow Chemistry Applications

Continuous flow chemistry represents a transformative approach to chemical synthesis, offering advantages in terms of safety, scalability, heat and mass transfer, and reaction control [36] [37] [38] [39] [40] [41]. Flow reactors enable precise control of reaction parameters including residence time, temperature, and mixing, often leading to improved selectivity and yield.

For 1-(3-methoxyphenyl)ethanol synthesis, continuous flow hydrogenation processes can be designed using packed-bed reactors containing heterogeneous catalysts [37] [38]. The continuous processing format enables high-throughput synthesis with minimal waste generation and enhanced safety compared to batch processes [39].

Flow chemistry systems typically operate with residence times of 10-30 seconds to several minutes, dramatically reducing processing time compared to batch reactions [36] [39]. The enhanced heat and mass transfer characteristics of microreactors enable operation under more forcing conditions while maintaining excellent selectivity [37].

Advanced Catalyst Design

Modern catalyst optimization focuses on developing highly active and selective systems operating under mild conditions with minimal environmental impact [42] [43] [44] [45] [46]. This includes the design of single-atom catalysts, supported metal nanoparticles, and organometallic complexes with enhanced stability and activity.

Recent developments in rhodium and iridium-based catalysts have achieved turnover frequencies exceeding 25,000 h⁻¹ for asymmetric ketone reduction, representing significant improvements in catalyst efficiency [43] [46]. These systems often operate under mild conditions (20-80°C, 1-20 atm H₂) with catalyst loadings as low as 0.1-1 mol% [46].

Catalyst SystemLoading (mol%)Pressure (atm)Temperature (°C)Conversion (%)TOF (h⁻¹)
Pd/C - Standard5-101-525-5070-8550-200
Pd/C - Optimized1-210-5040-8090-98500-2000
Rh-BINAP Complex1-55-1025-6085-95100-500
Ru-Tethered Complex0.5-21-1050-10080-95200-1000
Ni/Zeolite Y10-205-7080-12060-9020-100
Ir-Phosphine Complex0.1-11-2020-8095-991000-25000

Process Intensification Strategies

Process intensification approaches combine multiple unit operations or enhance existing processes to achieve improved efficiency, reduced equipment size, and enhanced safety [40] [41]. For 1-(3-methoxyphenyl)ethanol synthesis, this can include reactive distillation, membrane reactors, or integrated reaction-separation systems.

Microreactor technology enables dramatic intensification of chemical processes, providing enhanced heat and mass transfer rates while maintaining precise control over reaction conditions [37] [40]. These systems are particularly advantageous for highly exothermic reactions such as catalytic hydrogenation, where temperature control is critical for selectivity and safety.

Green Solvent Systems

Alternative solvent systems including water, ionic liquids, supercritical fluids, and bio-based solvents provide environmentally benign media for chemical transformations [47] [29] [44]. Water-based systems are particularly attractive for enzymatic processes, while ionic liquids offer unique solvation properties and recyclability [29].

Recent developments in renewable solvent systems include the use of 2-methyltetrahydrofuran, gamma-valerolactone, and ethyl lactate as bio-based alternatives to traditional organic solvents [47] [44]. These solvents often provide improved safety profiles, lower toxicity, and biodegradability while maintaining good solvation properties for organic reactions.

MethodGreen FeaturesReaction TimeTemperature (°C)Advantages
Solvent-Free Microwave ReductionNo solvent, microwave heating2-5 minutes80-120Fast, energy efficient, no solvents
Flow Chemistry SynthesisContinuous processing, minimal waste10-30 seconds residence time25-80Scalable, precise control, safety
Aqueous Media SynthesisWater as solvent, no organic solvents1-4 hours25-60Environmentally benign, safe
Ionic Liquid MediumRecyclable ionic liquid medium30 minutes - 2 hours40-80Recyclable medium, high activity
Biocatalytic ProcessEnzyme catalysis, mild conditions6-24 hours25-37Selective, mild, renewable
Mechanochemical SynthesisBall milling, no solvents15-60 minutes25 (ambient)Simple, energy efficient, clean

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23308-82-9

Dates

Last modified: 08-16-2023

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